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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

Technical Support Center: ENMD-2076 Tartrate

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the use of ENMD-2076 Tartrate in pre-clinical
research. It includes troubleshooting guides, frequently asked questions (FAQSs), detailed
experimental protocols, and a summary of cell line-specific responses to this multi-targeted
kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-2076 Tartrate and what is its mechanism of action?

ENMD-2076 is an orally bioavailable small molecule that acts as a multi-targeted kinase
inhibitor.[1][2] Its primary mechanism involves the inhibition of Aurora A kinase, a key regulator
of mitosis.[3][4] Additionally, it targets several tyrosine kinases involved in angiogenesis, such
as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor
Receptors (FGFRs).[1][5] This dual action on both cell proliferation and blood vessel formation
contributes to its anti-tumor activity.[1][3]

Q2: Which cancer cell lines are most sensitive to ENMD-20767

ENMD-2076 has demonstrated anti-proliferative activity against a wide range of human solid
tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low
micromolar range.[1][6] Sensitivity can vary based on the genetic background of the cell line.
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For instance, breast cancer cell lines lacking estrogen receptor expression and HER2
amplification tend to show more robust activity.[4] Within triple-negative breast cancer models,
cell lines with mutated p53 and consequently higher p53 protein expression exhibit greater
sensitivity.[4] Myeloma cell lines have also shown significant cytotoxicity to ENMD-2076.[6]

Q3: What are the expected downstream cellular effects of ENMD-2076 treatment?

Treatment with ENMD-2076 typically leads to G2/M phase cell cycle arrest and induction of
apoptosis.[6][7] The inhibition of Aurora A kinase disrupts mitotic spindle formation, leading to
mitotic catastrophe in cancer cells.[8][9] In some cell lines, ENMD-2076 can also induce
senescence, a state of irreversible cell cycle arrest.[4][10] Furthermore, its anti-angiogenic
properties can lead to a reduction in microvessel density in tumor models.[11]

Q4: How should | prepare and store ENMD-2076 Tartrate for in vitro experiments?

For in vitro studies, ENMD-2076 Tartrate should be dissolved in a suitable solvent like DMSO
to create a stock solution. It is recommended to prepare high-concentration stock solutions
(e.g., 10 mM) to minimize the final concentration of the solvent in the cell culture media
(typically <0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid
repeated freeze-thaw cycles.
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Problem

Possible Cause

Recommended Solution

Lower than expected anti-

proliferative activity

Cell line resistance: The
chosen cell line may have
intrinsic or acquired resistance

mechanisms.

Verify the reported 1C50 for
your cell line from the
literature. Consider using a
more sensitive cell line as a
positive control. Evaluate the
expression of biomarkers
associated with sensitivity,

such as p53 mutation status.

[4]

Drug degradation: Improper
storage or handling of ENMD-
2076 may lead to loss of

activity.

Ensure the compound is
stored as recommended.
Prepare fresh dilutions from a
new stock aliquot for each

experiment.

Sub-optimal experimental
conditions: Assay duration or
cell seeding density may not

be appropriate.

Optimize the incubation time
with the drug (e.g., 48, 72, or
96 hours). Ensure that the
cells are in the exponential
growth phase at the time of

treatment.

Inconsistent results between

experiments

Variability in cell culture:
Passage number and cell
health can influence drug

response.

Use cells with a consistent and
low passage number for all
experiments.[3] Regularly
check for mycoplasma

contamination.

Pipetting errors: Inaccurate
preparation of drug dilutions

can lead to variability.

Calibrate pipettes regularly.
Prepare a master mix of the
drug dilutions to minimize

variability between replicate

wells.

High background in apoptosis

or cell cycle assays

Solvent toxicity: High
concentrations of the solvent

Ensure the final solvent
concentration in the culture

media is non-toxic (typically
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(e.g., DMSO) can induce <0.1%). Include a vehicle-only
cytotoxicity. control in your experimental
setup.

) Handle cells gently during
Cell stress: Sub-optimal cell _
- seeding and treatment. Ensure
culture conditions can lead to i .
) ) proper incubator conditions
baseline levels of apoptosis. o
(temperature, CO2, humidity).

Data Presentation: Cell Line-Specific Responses

The following tables summarize the in vitro anti-proliferative activity of ENMD-2076 across
various cancer cell lines.

Table 1: IC50 Values of ENMD-2076 in Hematological Cancer Cell Lines

Cell Line Cancer Type IC50 (pM)

IM9 Multiple Myeloma 2.99-7.06
ARH-77 Multiple Myeloma 2.99 -7.06

U266 Multiple Myeloma 2.99-7.06

RPMI 8226 Multiple Myeloma 2.99 -7.06
MM.1S Multiple Myeloma 2.99-7.06
MM.1R Multiple Myeloma 2.99-7.06
NCI-H929 Multiple Myeloma 2.99-7.06
MV4;11 Leukemia 0.025

U937 Lymphoma Data not specified

Data for multiple myeloma cell lines are presented as a range as per the source.[6] The IC50
for MV4;11 is notably lower than other leukemia cell lines.[7]

Table 2: IC50 Values of ENMD-2076 in Solid Tumor Cell Lines
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Cell Line Cancer Type IC50 (pM)
HT-29 Colorectal Cancer Nanomolar range
MDA-MB-468 Triple-Negative Breast Cancer  Sensitive
MDA-MB-231 Triple-Negative Breast Cancer Sensitive

Specific IC50 values for many solid tumor cell lines are broadly stated to be in the range of
0.025 to 0.7 umol/L.[1] Sensitivity in breast cancer cell lines is noted, particularly in triple-
negative subtypes.[4]

Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of
ENMD-2076.[3]

o Cell Seeding: Plate adherent cells in a 96-well plate at a density of approximately 500 cells
per well. Allow cells to attach overnight.

e Drug Treatment: Prepare serial dilutions of ENMD-2076 in culture medium. The
concentration range should span from approximately 0.3 nM to 125 pM to determine the
IC50 value.[3] Remove the overnight culture medium from the cells and add 100 pL of the
drug dilutions to the respective wells. Include a vehicle-only control.

 Incubation: Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

o Cell Fixation: Gently add 50 pL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and
incubate for 1 hour at 4°C to fix the cells.

» Staining: Wash the plates five times with water and allow them to air dry. Add 100 pL of 0.4%
(w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room
temperature.

e Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound
dye. Allow the plates to air dry.
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 Signal Quantification: Add 200 pL of 10 mM Tris base solution (pH 10.5) to each well to
solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell growth inhibition for each concentration
relative to the vehicle-only control. Determine the IC50 value by plotting the percentage of
inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-
response curve.

In Vivo Tumor Xenograft Study

This is a generalized protocol based on descriptions of in vivo experiments with ENMD-2076.[3]
[12]

¢ Cell Implantation: Subcutaneously inject 2 x 1076 to 30 x 1076 cancer cells mixed with
Matrigel into the flank of immunocompromised mice (e.g., NCr nude or CB.17 SCID).[3]

o Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 500-750 mm?).

[3]

e Treatment Administration: Administer ENMD-2076 orally once daily. Doses used in pre-
clinical models have ranged from 100 to 200 mg/kg.[12] A vehicle control group should be
included.

o Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week)
and calculate tumor volume.

e Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points,
tumors can be excised for analysis of target kinase inhibition (e.g., by Western blot for
phosphorylated proteins) or for immunohistochemical analysis of proliferation markers (e.g.,
Ki-67).[12]

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative
mechanisms of action - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Facebook [cancer.gov]
o 3. aacrjournals.org [aacrjournals.org]

e 4. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-
2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nim.nih.gov]

e 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase
Inhibitor, against Primary and Cell Line—Derived Human Colorectal Cancer Xenograft Models
- PMC [pmc.ncbi.nlm.nih.gov]

¢ 6. selleckchem.com [selleckchem.com]

e 7. medchemexpress.com [medchemexpress.com]

e 8. aacrjournals.org [aacrjournals.org]

e 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

« 10. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Aphase Il clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for
previously treated, advanced, or metastatic triple-negative breast cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase
inhibitor, against primary and cell line-derived human colorectal cancer xenograft models -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Cell line-specific responses to ENMD-2076 Tartrate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683880#cell-line-specific-responses-to-enmd-2076-
tartrate]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1683880?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/aurora-a-kinase-tyrosine-kinase-inhibitor-enmd-2076
https://aacrjournals.org/mct/article/10/1/126/90941/ENMD-2076-Is-an-Orally-Active-Kinase-Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC3537923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3537923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://www.selleckchem.com/products/enmd-2076.html
https://www.medchemexpress.com/enmd-2076.html
https://aacrjournals.org/mct/article/16/9/1934/146439/Inhibition-of-Aurora-A-and-Aurora-B-Is-Required
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2015.00278/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7979613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7979613/
https://pubmed.ncbi.nlm.nih.gov/30071865/
https://pubmed.ncbi.nlm.nih.gov/30071865/
https://pubmed.ncbi.nlm.nih.gov/30071865/
https://pubmed.ncbi.nlm.nih.gov/20406842/
https://pubmed.ncbi.nlm.nih.gov/20406842/
https://pubmed.ncbi.nlm.nih.gov/20406842/
https://www.benchchem.com/product/b1683880#cell-line-specific-responses-to-enmd-2076-tartrate
https://www.benchchem.com/product/b1683880#cell-line-specific-responses-to-enmd-2076-tartrate
https://www.benchchem.com/product/b1683880#cell-line-specific-responses-to-enmd-2076-tartrate
https://www.benchchem.com/product/b1683880#cell-line-specific-responses-to-enmd-2076-tartrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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